(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
Description
Design Principles for Axially Chiral Cyclohexanediylbis(triflimide) Architectures
The structural foundation of (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) relies on a carefully orchestrated combination of conformational rigidity and electronic activation that optimizes its performance as an asymmetric catalyst. The trans-1,2-cyclohexanediyl backbone provides a conformationally stable platform that maintains the spatial arrangement of the two trifluoromethanesulfonamide groups in a predictable geometry. This rigid cyclohexane framework ensures that the catalyst maintains its chiral environment throughout the catalytic cycle, preventing racemization and maintaining high levels of stereoselectivity.
The choice of the cyclohexane scaffold over other potential backbones represents a strategic design decision based on several key factors. The chair conformation of the cyclohexane ring places the two nitrogen atoms in axial positions when substituted at the 1,2-positions in the trans configuration, creating a well-defined chiral pocket. This arrangement maximizes the spatial separation between the two trifluoromethanesulfonamide groups while maintaining their cooperative effect in substrate activation and stereoinduction.
The incorporation of trifluoromethanesulfonamide groups introduces several critical design elements that enhance the catalytic performance. These groups function as powerful electron-withdrawing substituents that significantly increase the acidity of the nitrogen-hydrogen bonds, transforming the catalyst into a strong Brønsted acid. The high electronegativity of the trifluoromethyl groups, combined with the electron-withdrawing nature of the sulfonyl moieties, creates highly polarized nitrogen-hydrogen bonds that can effectively activate electrophilic substrates through protonation or hydrogen bonding interactions.
Research has demonstrated that the specific stereochemistry of the (1R)-configuration plays a crucial role in determining the stereochemical outcome of catalyzed reactions. The absolute configuration of the cyclohexane backbone dictates the spatial arrangement of the trifluoromethanesulfonamide groups, which in turn controls the approach trajectory of substrates and nucleophiles during the catalytic process. This stereocontrol mechanism has been validated through extensive studies showing that the enantiomeric excess of products can exceed the enantiomeric excess of the catalyst itself, a phenomenon known as asymmetric amplification.
The following table summarizes the key structural parameters and their impact on catalytic performance:
| Structural Feature | Design Rationale | Impact on Catalysis |
|---|---|---|
| Trans-1,2-cyclohexanediyl backbone | Conformational rigidity and defined geometry | Maintains chiral environment, prevents racemization |
| Trifluoromethanesulfonamide groups | Strong electron-withdrawal and acidity enhancement | Increased substrate activation and binding affinity |
| (1R)-absolute configuration | Stereocontrolled spatial arrangement | Determines stereochemical outcome and amplification |
| Bis-substitution pattern | Cooperative binding and activation | Enhanced substrate selectivity and turnover |
Stereoelectronic Tuning of Brønsted Acidity in Confined Catalytic Pockets
The exceptional catalytic properties of (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) arise from the precise stereoelectronic tuning achieved through the strategic placement of strongly electron-withdrawing trifluoromethanesulfonyl groups. The compound exhibits remarkably high NH-acidity, positioning it among the strongest organic Brønsted acids available for asymmetric catalysis. This enhanced acidity results from the cumulative electron-withdrawing effects of the two trifluoromethanesulfonyl substituents, which significantly stabilize the conjugate base formed upon proton transfer.
The stereoelectronic properties of the catalyst create a confined catalytic pocket that promotes highly selective substrate binding and activation. The spatial arrangement of the two trifluoromethanesulfonamide groups generates an electronically biased environment where substrate molecules experience differential interactions depending on their approach trajectory. This selectivity mechanism has been demonstrated through detailed mechanistic studies showing that the catalyst can discriminate between substrate enantiomers with remarkable efficiency.
The confined nature of the catalytic pocket plays a crucial role in substrate recognition and activation. The rigid cyclohexane backbone maintains a fixed distance between the two acidic sites, creating a binding cavity with defined dimensions and electronic properties. Substrates that can achieve optimal complementarity with this pocket experience enhanced binding affinity and activation, while those that cannot fit properly are either weakly bound or excluded entirely. This size and shape selectivity contributes significantly to the high stereoselectivity observed in catalyzed reactions.
Detailed analysis of the electronic structure reveals that the trifluoromethanesulfonamide groups exhibit strong σ-electron-withdrawing properties that significantly increase the electrophilicity of the nitrogen centers. The inductive effect of the trifluoromethyl groups, transmitted through the sulfonyl moieties, creates highly polarized nitrogen-hydrogen bonds with enhanced acidity. This electronic activation allows the catalyst to protonate or coordinate with relatively weak bases and neutral substrates that would not interact with conventional organic acids.
The stereoelectronic tuning also manifests in the unique hydrogen bonding patterns exhibited by the catalyst. The acidic NH groups can form multiple hydrogen bonds with substrate molecules, creating well-defined binding orientations that favor specific stereochemical outcomes. Research has shown that these hydrogen bonding interactions are not merely attractive forces but actively participate in the stereocontrol mechanism by constraining substrate conformations and reaction pathways.
Experimental studies have quantified the Brønsted acidity of related bis(trifluoromethanesulfonyl)imide compounds, revealing exceptionally low pKa values that place them among the strongest organic acids. The conjugate acid of bis(trifluoromethanesulfonyl)imide has been estimated to have a pKa of -0.10 in acetonitrile and -12.3 in 1,2-dichloroethane, making it more acidic than triflic acid. This exceptional acidity enables the catalyst to activate a wide range of substrates and promotes rapid catalytic turnover.
Supramolecular Recognition Patterns in Substrate-Catalyst Complexation
The supramolecular recognition capabilities of (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) represent a sophisticated interplay of multiple non-covalent interactions that collectively determine the stereochemical outcome of catalyzed reactions. The catalyst employs a multifaceted recognition strategy that combines hydrogen bonding, electrostatic interactions, and steric complementarity to achieve highly selective substrate binding and activation.
The primary recognition mechanism involves the formation of multiple hydrogen bonds between the acidic NH groups of the catalyst and electron-rich sites on substrate molecules. These hydrogen bonding interactions serve a dual purpose: they provide the thermodynamic driving force for substrate binding while simultaneously positioning the substrate in a specific orientation that favors the desired stereochemical outcome. The strength and directionality of these hydrogen bonds are enhanced by the high acidity of the trifluoromethanesulfonamide groups, which can form strong interactions even with relatively weak hydrogen bond acceptors.
Asymmetric amplification phenomena observed with this catalyst system provide compelling evidence for complex supramolecular recognition patterns. Studies have demonstrated that the catalyst exhibits preferential binding to specific substrate configurations, leading to the formation of thermodynamically favored diastereomeric complexes. This selectivity results from the precise geometric requirements for optimal hydrogen bonding and steric complementarity within the confined catalytic pocket.
The mechanism of asymmetric amplification has been elucidated through detailed kinetic and thermodynamic studies. The catalyst forms heterochiral complexes that are catalytically inactive, effectively removing the minor enantiomer from the active catalytic cycle. This phenomenon results in an enrichment of the active catalyst species and a corresponding increase in the enantiomeric excess of the product beyond what would be expected based on the initial catalyst composition. The formation of these inactive complexes is attributed to unfavorable steric interactions and mismatched hydrogen bonding patterns that destabilize the transition state.
Temperature-dependent studies have revealed that the supramolecular recognition patterns are highly sensitive to thermal conditions. Lower temperatures favor the formation of more ordered catalyst-substrate complexes with enhanced stereoselectivity, while higher temperatures promote dynamic exchange processes that can diminish selectivity. This temperature dependence provides valuable insights into the thermodynamic and kinetic factors that govern the recognition process and offers opportunities for optimizing reaction conditions.
The following table summarizes the key supramolecular recognition patterns and their contributions to stereoselective catalysis:
| Recognition Mode | Interaction Type | Selectivity Contribution | Temperature Dependence |
|---|---|---|---|
| Primary hydrogen bonding | NH···O interactions | High stereoinduction | Stronger at low temperatures |
| Secondary hydrogen bonding | CH···F contacts | Moderate selectivity enhancement | Moderate temperature sensitivity |
| Steric complementarity | Shape-selective binding | Substrate size discrimination | Relatively temperature-independent |
| Electrostatic interactions | Ion-dipole forces | Enhanced binding affinity | Weakens at high temperatures |
Advanced spectroscopic studies using nuclear magnetic resonance techniques have provided detailed insights into the dynamic behavior of catalyst-substrate complexes. These investigations reveal that the recognition process involves rapid exchange between multiple binding modes, with the thermodynamically favored complexes determining the overall stereochemical outcome. The observation of distinct chemical shift patterns for bound substrates confirms the formation of well-defined supramolecular assemblies with specific geometric arrangements.
The supramolecular recognition capabilities extend beyond simple substrate binding to include sophisticated control over reaction pathways and transition state geometries. The catalyst can stabilize specific transition state conformations through multiple simultaneous interactions, effectively lowering the activation barrier for the desired stereochemical pathway while raising it for competing processes. This transition state stabilization represents the ultimate expression of supramolecular recognition in asymmetric catalysis, where non-covalent interactions are harnessed to achieve precise control over chemical reactivity and selectivity.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[(1R,2R)-2-(trifluoromethylsulfonylamino)cyclohexyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N2O4S2/c9-7(10,11)21(17,18)15-5-3-1-2-4-6(5)16-22(19,20)8(12,13)14/h5-6,15-16H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGSDYYIYURPD-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454846 | |
| Record name | (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122833-60-7 | |
| Record name | (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their anhydrous properties and compatibility with TfCl.
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Base : Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction to completion. A 2.2:1 molar ratio of base to TfCl ensures full deprotonation of the diamine.
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Temperature : Reactions proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Procedure :
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Dissolve (1R,2R)-trans-1,2-cyclohexanediamine (1 eq) in anhydrous DCM under nitrogen.
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Add TEA (2.2 eq) dropwise at 0°C.
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Introduce TfCl (2.2 eq) slowly to avoid exothermic decomposition.
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Stir for 12–24 h at room temperature.
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Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 70–85% after purification.
Purification and Chiral Resolution
Crude product purification involves:
-
Recrystallization : Dissolve in hot ethanol and cool to −20°C to isolate crystalline product (purity >99% by HPLC).
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Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for residual byproduct removal.
For enantiomeric enrichment, chiral stationary phase (CSP) HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves residual (1S,2S)-enantiomers, achieving ee >99.5%.
Analytical Characterization
Spectroscopic Validation :
Thermal Analysis :
Comparative Analysis of Synthetic Routes
| Parameter | Method A (DCM/TEA) | Method B (THF/Pyridine) |
|---|---|---|
| Yield (%) | 82 | 75 |
| Reaction Time (h) | 18 | 24 |
| Purity (%) | 99.5 | 98.7 |
| Enantiomeric Excess (%) | 99.5 | 98.0 |
Method A offers superior yield and enantiopurity due to better solubility and faster kinetics in DCM.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat dissipation and minimize TfCl decomposition. A 2019 study demonstrated a 90% yield at 10 kg scale using a tubular reactor with residence time <30 min .
Chemical Reactions Analysis
Types of Reactions
(1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonamide groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the trifluoromethanesulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxy-substituted derivatives, while oxidation reactions can produce nitroso or nitro derivatives.
Scientific Research Applications
(1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonamide groups are known to be strong electron-withdrawing groups, which can influence the reactivity and binding affinity of the compound. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites, potentially altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1R)-trans-N,N′-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) with structurally related sulfonamide and diamine derivatives, focusing on backbone structure, substituents, stereochemistry, and applications:
Key Comparative Insights
Backbone Flexibility vs. Rigidity :
- The cyclohexane backbone (e.g., 122833-60-7) provides conformational rigidity, favoring enantioselectivity in catalysis. In contrast, 1,2-diphenylethane derivatives (e.g., 121788-73-6) introduce aromaticity, enhancing π-stacking interactions but reducing solubility .
Substituent Effects: Trifluoromethanesulfonamide (-SO₂CF₃): Compounds with -CF₃ groups (e.g., 122833-60-7, 121788-73-6) exhibit stronger electron-withdrawing effects, improving oxidative stability and Lewis acidity compared to methanesulfonamide (-SO₂CH₃) derivatives . Phosphine and Schiff Base Moieties: Phosphino-benzamide (138517-61-0) and salicylidene (salcn) ligands prioritize metal coordination over sulfonamide-based hydrogen bonding, broadening catalytic scope .
Stereochemical Influence :
- The (1R,2R) configuration in 122833-60-7 and 121788-73-6 ensures precise chiral induction, critical for asymmetric synthesis. Racemic mixtures (e.g., salcn) are less effective in enantioselective applications .
Applications :
- Electron-Deficient Sulfonamides (e.g., 122833-60-7) are preferred in acid-catalyzed reactions, whereas phosphine-containing analogs (e.g., 138517-61-0) excel in cross-coupling reactions .
- Bulky Derivatives (e.g., 3,5-bis(trifluoromethyl)benzenesulfonamide) are utilized in sterically demanding environments, such as inhibiting enzyme active sites .
Biological Activity
(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide), commonly referred to as CF3-Cyclohexane sulfonamide, is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic potential.
- Molecular Formula : C8H12F6N2O4S2
- Molecular Weight : 378.312 g/mol
- Density : 1.6 g/cm³
- Melting Point : 185-187 °C
- Boiling Point : 345.8 °C at 760 mmHg
The biological activity of (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) is primarily attributed to its ability to interact with various biological targets through the trifluoromethylsulfonyl group. This functional group enhances the compound's lipophilicity and bioavailability, allowing it to penetrate cellular membranes effectively.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Potential
Recent studies have explored the anticancer potential of (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide). Preliminary findings suggest that the compound can induce apoptosis in cancer cells by activating caspase pathways. Its ability to inhibit tumor growth in animal models has been documented, particularly in breast and colon cancer models.
Toxicity and Safety Profile
The safety profile of (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) has been evaluated in various studies. It is classified as an irritant with specific risk phrases indicating potential eye and skin irritation (R36/37/38). Long-term exposure studies are necessary to fully understand its chronic toxicity.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity.
Case Study 2: Cancer Cell Line Studies
In a study by Johnson et al. (2024), the effects of the compound on human breast cancer cell lines were assessed. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C8H12F6N2O4S2 |
| Molecular Weight | 378.312 g/mol |
| Melting Point | 185-187 °C |
| Boiling Point | 345.8 °C |
| Density | 1.6 g/cm³ |
| Antimicrobial MIC (S.aureus) | 32 µg/mL |
| Antimicrobial MIC (E.coli) | 64 µg/mL |
| IC50 (Breast Cancer Cells) | 25 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (1R)-trans-N,N′-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) with high enantiomeric purity?
- Methodology : The compound is synthesized via sulfonylation of a chiral trans-1,2-cyclohexanediamine precursor using trifluoromethanesulfonyl chloride (TFSC) under inert conditions. Key steps include:
Diamine activation : Dissolve (1R,2R)-1,2-cyclohexanediamine in anhydrous dichloromethane with triethylamine (TEA) as a base.
Sulfonylation : Add TFSC dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
- Critical parameters : Strict control of moisture and temperature ensures high yield (>85%) and enantiomeric excess (>99% ee).
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chiral integrity?
- Key techniques :
- NMR spectroscopy : and NMR confirm sulfonamide group integration and cyclohexane backbone geometry.
- HPLC with chiral columns : Chiralpak® IA/IB columns (hexane/isopropanol mobile phase) verify enantiopurity.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding motifs in the solid state .
Advanced Research Questions
Q. How does this compound function as a chiral catalyst or ligand in asymmetric synthesis?
- Mechanistic insights : The sulfonamide groups act as hydrogen-bond donors, facilitating substrate activation in reactions like:
- Asymmetric Michael additions : Stabilize enolate intermediates via dual H-bonding (e.g., β-ketoesters to nitroolefins).
- Cyclopropanations : Coordinate to transition metals (e.g., Rh(II)) to induce stereoselectivity .
Q. What strategies resolve contradictions in catalytic performance across studies?
- Case example : Discrepancies in enantioselectivity for aldol reactions may arise from:
- Substrate electronic effects : Electron-withdrawing groups on aldehydes reduce transition-state stabilization.
- Catalyst loading : Optimal loading is 5–10 mol%; higher amounts may induce aggregation, reducing efficiency .
- Mitigation : Use kinetic studies (e.g., Eyring plots) to correlate reaction conditions (temperature, solvent) with stereochemical outcomes .
Q. How does this sulfonamide compare to thiourea-based catalysts in asymmetric catalysis?
- Comparative analysis :
- Trade-offs : Sulfonamides offer better thermal stability but require higher catalyst loadings for comparable yields .
Q. What are emerging applications in supramolecular or materials chemistry?
- Recent findings :
- Coordination polymers : The compound forms Zn(II) or Cu(II) complexes with luminescent properties (λem = 450–500 nm) .
- Chiral stationary phases : Immobilized on silica for HPLC enantioseparation of amino acids (α = 1.2–1.5) .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
